Profenofos

Catalog No.
S567840
CAS No.
41198-08-7
M.F
C11H15BrClO3PS
M. Wt
373.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Profenofos

CAS Number

41198-08-7

Product Name

Profenofos

IUPAC Name

4-bromo-2-chloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene

Molecular Formula

C11H15BrClO3PS

Molecular Weight

373.63 g/mol

InChI

InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3

InChI Key

QYMMJNLHFKGANY-UHFFFAOYSA-N

SMILES

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl

Solubility

Readily miscible with most organic solvents.
In water, 28 mg/l @ 25 °C

Synonyms

Acid O-(4-Bromo-2-chlorophenyl) O-Ethyl S-Propyl Ester;CGA 15324; Calofos; Carina; Curacron; Ictacron; O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate; Prowess; Selecron; Tambo; Polycron; Profenophos; O-Ethyl-S-n-propyl-O-(2-chloro-4-br

Canonical SMILES

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl

Insecticide Properties and Mode of Action

  • Profenofos acts as a broad-spectrum insecticide, targeting a wide range of pests, particularly Lepidoptera (moths and butterflies) and mites PubChem: ).
  • Scientific research explores its mode of action, revealing that Profenofos inhibits the enzyme acetylcholinesterase (AChE) in insects PubChem: ). This disrupts the nervous system of insects, leading to paralysis and death.

Environmental Fate and Impact Studies

  • Research investigates the environmental behavior of Profenofos. Studies show it has a relatively short persistence in soil and water US EPA-Pesticides; Profenofos: ).
  • However, its impact on non-target organisms is a concern. Research explores its toxicity in aquatic life, with studies demonstrating harm to fish health even at low concentrations Toxicity bioassay and sub-lethal effects of profenofos-based insecticide on behavior, biochemical, hematological, and histopathological responses in Grass carp (Ctenopharyngodon idella): ).

Toxicological Research and Risk Assessment

  • Profenofos's potential health risks are a major area of scientific research. Studies assess its toxicity in mammals, including acute and chronic exposure effects US EPA-Pesticides; Profenofos: ).
  • Research findings inform regulatory bodies like the EPA in establishing safe exposure limits for Profenofos US EPA-Pesticides; Profenofos: ).

Biophysical Interactions

  • Recent research explores Profenofos's interaction with biomolecules. Studies investigate how Profenofos binds to serum albumin, a protein in the blood, potentially affecting its transport and distribution in the body Revealing the mechanistic interactions of profenofos and captan pesticides with serum protein via biophysical and computational investigations: .

Profenofos is an organophosphate insecticide primarily used in agriculture to control a variety of pests. It is chemically described as O-4-bromo-2-chlorophenyl O-ethyl S-propyl phosphorothioate, with the molecular formula C₁₁H₁₅BrClO₃PS. This compound appears as a pale yellow to amber liquid and has a characteristic garlic-like odor. Initially registered in the United States in 1982, profenofos has been utilized predominantly on crops such as cotton, maize, potatoes, soybeans, and sugar beets, targeting lepidopteran insects and aphids .

Profenofos acts as a cholinesterase inhibitor [, ]. Cholinesterase is an enzyme essential for proper nervous system function. Profenofos binds to the active site of cholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system and resulting in symptoms like nausea, dizziness, and in severe cases, respiratory paralysis and death [, ].

Profenofos is a hazardous compound due to its cholinesterase inhibitory properties.

  • Toxicity: Profenofos is classified as moderately toxic by the World Health Organization (WHO) [].
  • Flammability: Profenofos is combustible but not readily flammable [].
  • Reactivity: Profenofos can react with strong oxidizing agents [].

Profenofos undergoes hydrolysis and metabolic transformations in biological systems. The primary reaction involves the inhibition of the enzyme acetylcholinesterase (AChE) through phosphorylation of a serine residue at its active site, leading to an accumulation of acetylcholine and subsequent neurotoxicity. The compound does not require metabolic activation to exert its effects, distinguishing it from other organophosphates that require conversion to an oxon metabolite for activity .

Key Reactions:

  • Inhibition of AChE: Profenofos binds covalently to AChE, disrupting neurotransmission.
  • Hydrolysis: In alkaline conditions, profenofos can hydrolyze to form less toxic metabolites such as 4-bromo-2-chlorophenol .

Profenofos is primarily applied in agricultural settings for pest control. Its effectiveness against a wide range of pests makes it valuable for crop protection:

  • Crop Protection: Used on cotton and various vegetables.
  • Pest Control: Effective against lepidopteran insects and aphids.
  • Combination Use: Often mixed with other pesticides to enhance efficacy .

Profenofos shares structural similarities with other organophosphate compounds but exhibits unique properties due to its specific substituents. Below is a comparison with several similar compounds:

Compound NameStructure CharacteristicsUnique Features
ChlorpyrifosContains a chloropyridine groupMore widely used; requires metabolic activation
MalathionContains a thiophosphate groupLess potent AChE inhibitor; requires metabolic activation
ParathionContains a nitrophenyl groupHighly toxic; requires conversion to active oxon form
ProthiofosSimilar structure but different alkyl groupsModerate toxicity; differs in metabolic pathways

Profenofos is unique due to its specific S-alkyl group on the phosphorus atom, which influences its potency and mechanism of action compared to other organophosphates .

Physical Description

Profenofos is a pale yellow liquid with garlic-like odor. Corrosive. Used as an insecticide.
Pale yellow or amber liquid with an odor like garlic; [HSDB]

Color/Form

Pale yellow liquid
Amber color, oily liquid

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

371.93514 g/mol

Monoisotopic Mass

371.93514 g/mol

Boiling Point

100 °C @ 1.35X10-2 mm Hg

Heavy Atom Count

18

Density

1.455 @ 20 °C

LogP

4.68 (LogP)
log Kow = 4.68

Odor

Garlic-like

Decomposition

When heated to decomposition it emits very toxic /sulfur oxides, phosphorus oxides, hydrogen bromide, & hydrogen chloride/.
... On hydrolysis DT50 (calculated) (20 °C) 93 day (pH 5), 14.6 days (pH 7), 5.7 hr (pH 9).

UNII

7J04O7BS4W

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Non-systemic insecticide & acaricide with contact & stomach action. Exhibits a translaminar effect. Cholinesterase inhibitor.

Vapor Pressure

0.0000009 [mmHg]
9.00X10-7 mm Hg @ 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

41198-08-7
81116-98-5
81123-19-5

Absorption Distribution and Excretion

... The levels of profenofos in whole blood, urine, and gastric contents were 1200 ng, 350 ng, and 3.35 mg/mL, respectively.
Rats rapidly excrete 14C-profenofos after oral admin. The predominant metabolic pathway involves stepwise dealkylation & hydrolysis, followed by conjugation.

Metabolism Metabolites

Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

Profenofos

Use Classification

Agrochemicals -> Pesticides
INSECTICIDES

Methods of Manufacturing

o-Chlorophenol + phosphorus oxychloride + n-propyl mercaptan + ethanol (ring bromination/dehydrochlorination/dehydrochlorination/dehydrochlorination)

Analytic Laboratory Methods

FDA Method 231.1. Organophosphorous Residues General Methods for Fatty Foods Including Extraction of Fat, Acetonitrile Partition, and Florisil Column Cleanup. This method is applicable to fats and oils and to foods containing fat, ie, milk, cheese, fish.
FDA Method 232.1. Organophosphorous Residues General Method for Nonfatty Foods Including Acetonitrile Extraction, Water/Acetonitrile Extraction, Aqueous Acetonitrile to Petroleum Ether Transfer, and Florisil Column Cleanup.
FDA Method 232.3. Organophosphorous Residues General Methods for Nonfatty foods Using Carbon Column Cleanup.
FDA Method 232.4. Organophosphorous Residues General Methods for Nonfatty Foods Using Acetone Extraction and Isolation in Organic Phase.

Interactions

... Five OP pesticides inhibit 50% of the brain fatty acid amide hydrolysis activity (ED50) at <30 mg/kg 4 hr after ip administration to mice; while inhibition by chlorpyrifos, diazinon, and methamidophos occurs near acutely toxic levels, and profenofos and tribufos are effective at asymptomatic doses. ... Fatty acid amide hydrolysis inhibition of > or =76% in brain depresses movement of mice administered anandamide at 30 mg/kg ip, often leading to limb recumbency. Thus, OP pesticides and related inhibitors of fatty acid amide hydrolysis potentiate the cannabinoid activity of anandamide in mice.
... Mixtures of atropine with eserine, pyridinium oximes, or the bispyridinium compound SAD-128 increased the LD50 of coadministered profenofos by up to sevenfold in chicks and fourfold in mice. Atropine and the oximes were less effective as profenofos antidotes, indicating that profenofos-inhibited AChE may undergo rapid aging. Brain AChE from chicks poisoned with profenofos was not reactivated by pralidoxime methanesulfonate, although it was from chicks poisoned with the phosphoramidothiolate, methamidophos. Similarly, eel AChE, inhibited in vitro by bioactivated (-)-profenofos, the most toxic isomer, did not reactivate in contrast to that inhibited by methamidophos, nonbioactivated (-)-profenofos, and (+)-profenofos, with or without bioactivation.

Stability Shelf Life

Relatively stable under neutral & slightly acidic conditions. Unstable under alkaline conditions.

Dates

Last modified: 08-15-2023

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